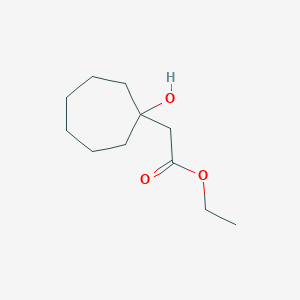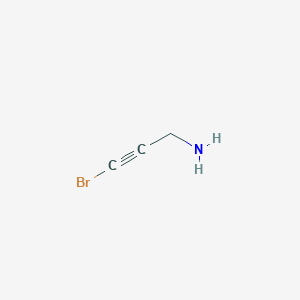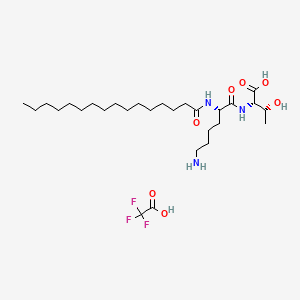
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate is a synthetic peptide compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a long-chain fatty acid (hexadecanoyl) attached to a peptide backbone consisting of lysine and threonine residues. The trifluoroacetate group is often used to enhance the stability and solubility of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate typically involves the following steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Fatty Acid Coupling: The hexadecanoyl group is introduced through a coupling reaction with the N-terminal amino group of the peptide. This step often requires the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection and Cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS reactors and automated peptide synthesizers. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids and fatty acid.
Oxidation: The threonine residue can undergo oxidation to form a hydroxyl group, which may further react to form other derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
Hydrolysis: Lysine, threonine, and hexadecanoic acid.
Oxidation: Hydroxylated derivatives of threonine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic applications, including wound healing and tissue regeneration, due to its ability to promote collagen synthesis.
Industry: Utilized in the development of cosmetic formulations for skin care products, where it may enhance skin hydration and elasticity.
作用機序
The mechanism of action of N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate involves its interaction with cellular membranes and proteins. The hexadecanoyl group facilitates the incorporation of the compound into lipid bilayers, while the peptide backbone can interact with specific receptors or enzymes. This compound is known to stimulate collagen production by activating signaling pathways involved in extracellular matrix synthesis and tissue repair.
類似化合物との比較
Similar Compounds
- N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-L-lysine trifluoroacetate
- N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-(2S)-2,4-diaminobutanoyl-L-threonine bis(trifluoroacetate)
Uniqueness
N2-(1-Oxohexadecyl)-L-lysyl-L-threonine trifluoroacetate is unique due to its specific combination of amino acids and the presence of a long-chain fatty acid. This structure imparts distinct physicochemical properties, such as enhanced membrane affinity and stability, making it particularly suitable for applications in skin care and tissue engineering.
特性
分子式 |
C28H52F3N3O7 |
|---|---|
分子量 |
599.7 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H51N3O5.C2HF3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34;3-2(4,5)1(6)7/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34);(H,6,7)/t21-,22+,24+;/m1./s1 |
InChIキー |
FBSDKHWCFZBFKP-OEQHGMQKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)
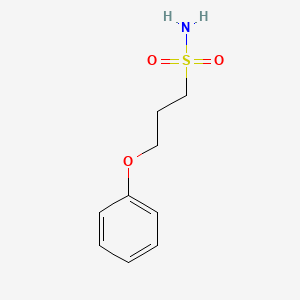
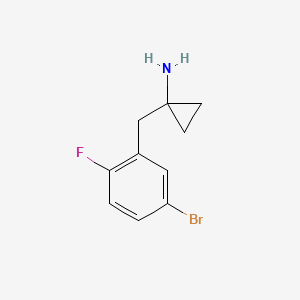
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)

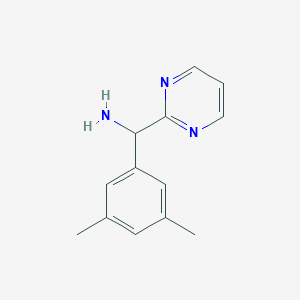
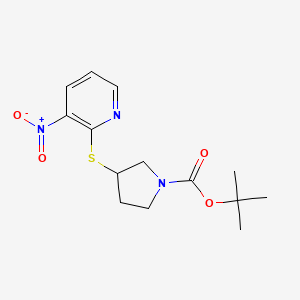
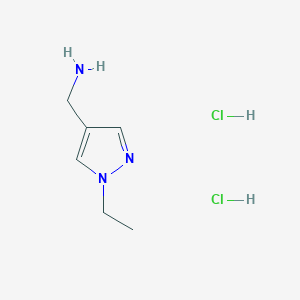
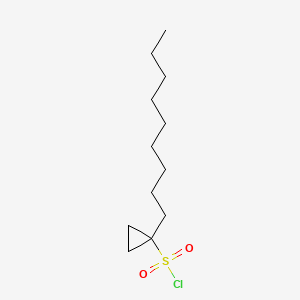
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
